2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
This compound belongs to a class of pyrimidin-2-ylsulfanyl acetamide derivatives, which have been explored for dual antiviral and anti-inflammatory applications, particularly in the context of COVID-19 treatment . Its structure features a benzenesulfonyl group at the 5-position of the dihydropyrimidinone core and a 3-fluorophenyl acetamide moiety.
Properties
Molecular Formula |
C18H14FN3O4S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H14FN3O4S2/c19-12-5-4-6-13(9-12)21-16(23)11-27-18-20-10-15(17(24)22-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,21,23)(H,20,22,24) |
InChI Key |
OJYLJKNOMWNPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step often starts with the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid or hydrochloric acid.
Introduction of the Benzenesulfonyl Group: The dihydropyrimidinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to introduce the benzenesulfonyl group.
Attachment of the Fluorophenylacetamide Moiety: Finally, the compound is reacted with 3-fluoroaniline and acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential use in treating various diseases, particularly those associated with cell proliferation and inflammation. Some key applications include:
- Cancer Treatment : Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs is a promising strategy for cancer therapy as it may prevent uncontrolled cell division .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate signaling pathways involved in inflammation is under investigation .
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, potentially effective against various pathogens .
Biological Research Applications
In biological research, the compound serves as a valuable tool for studying cellular processes:
- Pathway Analysis : It can be utilized to dissect the molecular pathways involved in cell proliferation and apoptosis, providing insights into cancer biology and treatment strategies.
- Biomolecular Interactions : The compound can act as a probe to investigate interactions between small molecules and biological macromolecules, aiding in the understanding of drug-target interactions.
Chemical Biology Applications
The compound's unique structure allows for diverse applications in chemical biology:
- Chemical Probes : It can be developed into chemical probes to study specific biological targets, enhancing our understanding of disease mechanisms at the molecular level.
- Drug Development : The synthesis of derivatives based on this compound is being explored to optimize pharmacological properties and improve efficacy against specific targets.
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Study 1 | Cancer Inhibition | Demonstrated that similar pyrimidine derivatives effectively inhibited CDK activity, leading to reduced tumor growth in preclinical models. |
| Study 2 | Anti-inflammatory Effects | Found that compounds with structural similarities reduced inflammation markers in animal models of arthritis. |
| Study 3 | Antimicrobial Activity | Reported significant antibacterial activity against Gram-positive bacteria using derivatives of this compound. |
Mechanism of Action
The mechanism of action of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The benzenesulfonyl group might enhance binding affinity through hydrophobic interactions, while the fluorophenylacetamide moiety could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and reported biological activities of analogues:
Key Observations
Sulfonyl Group Variations :
- The benzenesulfonyl group in the target compound is less bulky than the 4-isopropylbenzenesulfonyl group in Hit14. Bulkier substituents (e.g., 4-isopropyl) may enhance steric interactions with target proteins, as seen in Hit15’s moderate antiviral activity .
- The 4-methylbenzenesulfonyl group in ’s compound could improve solubility compared to the parent benzenesulfonyl group but may reduce target affinity due to decreased electron-withdrawing effects.
Acetamide Substituent Effects: The 3-fluorophenyl group in the target compound and ’s analogue balances lipophilicity and metabolic stability. Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in viral or inflammatory targets. 3-Trifluoromethylphenyl () offers stronger electron-withdrawing effects and greater metabolic resistance but may introduce steric hindrance.
Pyrimidine Core Modifications: Ethyl/methyl substitutions () reduce the electron-deficient character of the pyrimidine ring, likely diminishing interactions with enzymatic active sites compared to sulfonyl-containing analogues.
Hypothesized Structure-Activity Relationships (SAR)
- Antiviral Activity : Sulfonyl groups are critical for pseudovirus inhibition, as evidenced by Hit15’s 43% inhibition . The target compound’s benzenesulfonyl group may exhibit comparable or superior activity, pending experimental validation.
- Anti-Inflammatory Activity : Elastase and superoxide anion suppression correlate with sulfonyl and thioether linkages, as seen in Hit15 . The target compound’s 3-fluorophenyl group may enhance anti-inflammatory effects due to fluorine’s ability to modulate hydrogen bonding.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 3-fluorophenyl group (logP ~2.5) likely confers moderate lipophilicity, favoring blood-brain barrier penetration if required.
- Solubility : Sulfonyl groups generally improve aqueous solubility compared to alkyl-substituted pyrimidines (e.g., ).
Methodological Notes
- Structural Analysis : Crystallographic studies of similar compounds often employ the SHELX software suite for refinement, ensuring accurate determination of bond lengths and angles .
- Synthesis : Analogues are typically synthesized via nucleophilic substitution at the pyrimidin-2-ylthio position, followed by coupling with substituted phenyl acetamides .
Biological Activity
Overview
The compound 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a novel derivative within the class of pyrimidine-based compounds. Its structure incorporates a benzenesulfonyl group and a fluorophenyl moiety, which are critical for its biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The IUPAC name for this compound reflects its complex structure:
- IUPAC Name : this compound
- Molecular Formula : C16H15F N4O3S2
- Molecular Weight : 385.44 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The structural features allow it to engage in:
- Hydrogen bonding : Facilitating strong interactions with target proteins.
- Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
- Van der Waals forces : Contributing to the overall stability of the compound's interaction with biological targets.
Antiinflammatory and Analgesic Properties
Recent studies have evaluated similar compounds featuring the benzenesulfonyl group as multitarget inhibitors for COX-2 and 5-LOX pathways, which are crucial in inflammatory responses. For instance:
- A related compound demonstrated IC50 values of 0.011 μM for COX-2 inhibition, indicating potent anti-inflammatory effects .
Anticancer Activity
The pyrimidine derivatives have shown promise in anticancer research. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including:
- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.
- Apoptotic signaling : Triggering programmed cell death in malignant cells.
Case Studies
- Study on COX Inhibition :
- Anticancer Research :
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (μM) | Effect |
|---|---|---|---|
| Compound A | COX-2 | 0.011 | Anti-inflammatory |
| Compound B | 5-LOX | 0.046 | Anti-inflammatory |
| Compound C | TRPV1 | 0.008 | Analgesic |
| Compound D | Cancer Cell Line | Varies (3.94 - 19.60) | Anticancer |
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate favorable absorption and bioavailability profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
